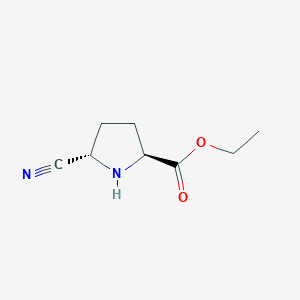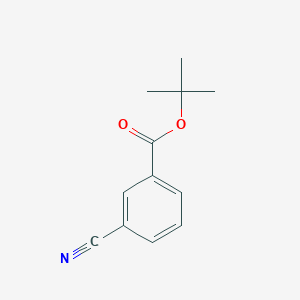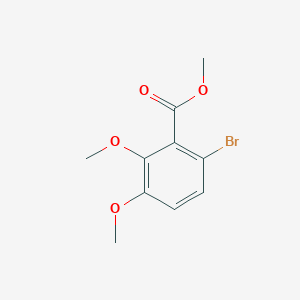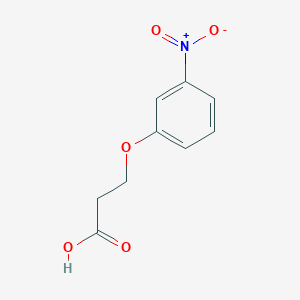
3-(3-Nitrophenoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenoxy)propionic acid is a compound with the molecular weight of 211.17 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Nitrophenoxy)propionic acid is C9H9NO5 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-(3-Nitrophenoxy)propionic acid has a density of 1.38g/cm3 and a boiling point of 374.8ºC at 760 mmHg . It has a melting point of 111-112°C .Applications De Recherche Scientifique
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including 3-(3-Nitrophenoxy)propionic acid, have been observed in both gas and condensed phases within the atmosphere. The atmospheric occurrence of nitrophenols results from direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur through gas-phase reactions between phenol and nitrate radicals or via condensed-phase processes initiated by electrophilic nitration agents. These reactions are significant for understanding the environmental impact and atmospheric chemistry of nitrophenols like 3-(3-Nitrophenoxy)propionic acid. The atmospheric sinks of nitrophenols involve reactions with radicals such as OH and NO3 in aqueous solutions, highlighting the need for further research to clarify these processes (Harrison et al., 2005).
Pharmacological Effects of Phenolic Compounds
Phenolic acids, including compounds structurally related to 3-(3-Nitrophenoxy)propionic acid, have garnered attention for their biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It modulates lipid metabolism and glucose, suggesting potential therapeutic roles for phenolic compounds in treating metabolic disorders. This highlights the broad spectrum of biological activities exhibited by phenolic compounds and their derivatives, potentially including 3-(3-Nitrophenoxy)propionic acid (Naveed et al., 2018).
Environmental Impact and Management
The environmental fate and effects of compounds similar to 3-(3-Nitrophenoxy)propionic acid, such as the lampricide TFM, have been reviewed, focusing on their use in controlling invasive species in aquatic ecosystems. TFM and potentially related nitrophenolic compounds do not persist in the environment and present minimal long-term toxicological risks, indicating their suitability for targeted environmental management practices with low ecological impact (Hubert, 2003).
Neurotrophic Signaling Pathways Modulation
Polyphenols, including those related to 3-(3-Nitrophenoxy)propionic acid, have been found to modulate neurotrophic signaling pathways, showing beneficial effects on neuronal survival, growth, and differentiation. These compounds activate pathways involved in neurotrophic actions, such as ERK and PI3K/Akt pathways, and increase the expression of neurotrophic factors. This suggests potential therapeutic applications of 3-(3-Nitrophenoxy)propionic acid derivatives in neurodegenerative diseases management (Moosavi et al., 2015).
Safety And Hazards
3-(3-Nitrophenoxy)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
3-(3-nitrophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOLXUXRGLEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415679 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)propionic acid | |
CAS RN |
91004-46-5 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



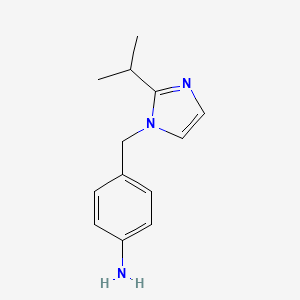
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)


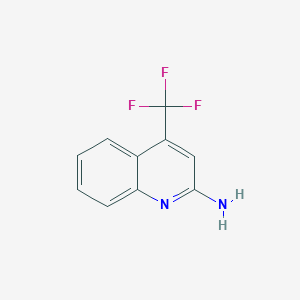
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)


![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
